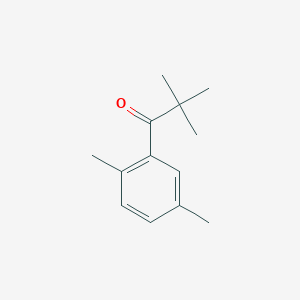

2',2,2,5'-Tetramethylpropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2',2,2,5'-Tetramethylpropiophenone is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and methodologies can provide insight into its potential characteristics and applications. For instance, the use of 2-hydroxy-2-methylpropiophenone in palladium-catalyzed reactions suggests that substituted propiophenones can undergo complex transformations, which may be relevant for the synthesis and reactivity of 2',2,2,5'-Tetramethylpropiophenone .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of reagents for phosphitylation in quantitative NMR analysis , the reaction of halogenated thiophenes with chlorodimethylsilane , and electrochemical methods for producing biphenols . These methods indicate that the synthesis of 2',2,2,5'-Tetramethylpropiophenone could potentially be achieved through similar strategies, such as halogenation followed by a Grignard reaction or electrochemical synthesis, depending on the desired functional groups and the starting materials available.

Molecular Structure Analysis

The molecular structure of compounds similar to 2',2,2,5'-Tetramethylpropiophenone can be determined using techniques like single-crystal X-ray diffractometer data . The crystal structure analysis of a related compound, 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reveals an orthorhombic space group with specific lattice constants, which provides a detailed understanding of the molecular geometry and electron distribution . This suggests that the molecular structure of 2',2,2,5'-Tetramethylpropiophenone could also be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 2',2,2,5'-Tetramethylpropiophenone can be quite diverse. For example, 2-hydroxy-2-methylpropiophenone undergoes multiple arylation with aryl bromides, leading to C-C and C-H bond cleavages . This indicates that 2',2,2,5'-Tetramethylpropiophenone might also participate in complex chemical reactions, potentially leading to the formation of new C-C bonds or functionalization at specific positions on the aromatic ring.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2',2,2,5'-Tetramethylpropiophenone are not directly discussed in the provided papers, the properties of similar compounds can be inferred. For instance, the presence of tetramethyl groups in the structure of 2,3,4,5-Tetrakis(dimethylsilyl)thiophene significantly affects its electronic properties and UV spectroscopy profile . This suggests that the tetramethyl groups in 2',2,2,5'-Tetramethylpropiophenone could similarly influence its physical and chemical properties, such as solubility, boiling point, and electronic absorption, which are important for its potential applications in materials science or organic synthesis.

Applications De Recherche Scientifique

- Specific Scientific Field : Molecular Physics .

- Summary of the Application : 2’,2,2,5’-Tetramethylpropiophenone has been used in a study investigating the molecular deformation mechanism of p-terphenyl-4,4″-dithiol molecule and its 2,2’,5’,2″-tetramethylated analogue in gold junctions .

- Methods of Application or Experimental Procedures : The study was a first-principles theoretical study on the surface-enhanced Raman spectroscopy (SERS) characterization of the p-terphenyl-4,4″-dithiol molecule and its 2,2’,5’,2″-tetramethylated analogue in gold junctions . The effects of charge injection and external electric field were examined, both of which could change π-conjugation by varying the dihedral angle between the central and ending rings (DIPT) .

- Results or Outcomes : The induced significant structural deformations then change SERS responses. Only the SERS responses under an external electric field can account for the experimentally observed Raman spectra, and those of charge injections cannot . Moreover, applying a strong electric field could enlarge the conductivities of the two molecular junctions, agreeing well with experiments .

Safety And Hazards

Propriétés

IUPAC Name |

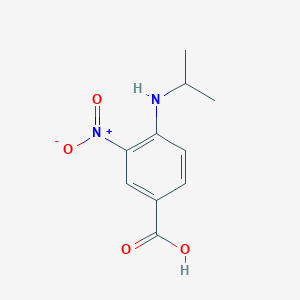

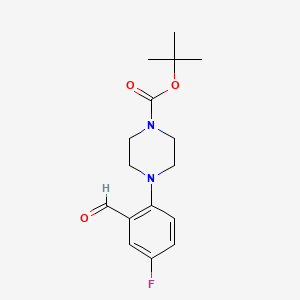

1-(2,5-dimethylphenyl)-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9-6-7-10(2)11(8-9)12(14)13(3,4)5/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPMIFXUCYUHTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557290 |

Source

|

| Record name | 1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',2,2,5'-Tetramethylpropiophenone | |

CAS RN |

66390-56-5 |

Source

|

| Record name | 1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

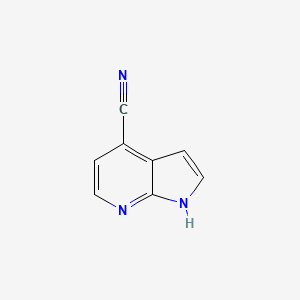

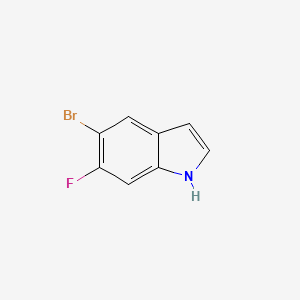

![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1339836.png)